molecular formula C17H20N2O3S B285260 N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide

N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide

Cat. No. B285260
M. Wt: 332.4 g/mol
InChI Key: RBIBATZYCZFYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide, also known as DMSO-TSA or TSA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. TSA is a potent inhibitor of histone deacetylase (HDAC) enzymes and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

TSA inhibits HDAC enzymes by binding to the zinc ion in the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an increase in acetylation levels and subsequent changes in gene expression.
Biochemical and Physiological Effects:
TSA has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TSA has been shown to have anti-inflammatory effects, and to be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of TSA is its potency as an HDAC inhibitor. It has been shown to be more effective than other HDAC inhibitors, such as trichostatin A and sodium butyrate. However, TSA is also known to be toxic to cells at high concentrations, and its use should be carefully monitored.

Future Directions

Future research on TSA could focus on its potential use in combination with other anti-cancer drugs, as well as its use in the treatment of other diseases such as HIV and autoimmune disorders. Additionally, further research could be done to investigate the mechanisms of action of TSA and its effects on gene expression and epigenetic regulation.

Synthesis Methods

The synthesis of TSA involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonyl chloride with 2-aminotoluene, followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is a white crystalline powder that is soluble in DMSO and ethanol.

Scientific Research Applications

TSA has been extensively studied for its potential use in cancer research. HDAC enzymes are involved in the regulation of gene expression, and their overexpression has been linked to the development and progression of various types of cancer. TSA has been shown to inhibit HDAC enzymes, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.

properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2,4-dimethyl-5-[(2-methylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H20N2O3S/c1-11-7-5-6-8-15(11)19-23(21,22)17-10-16(18-14(4)20)12(2)9-13(17)3/h5-10,19H,1-4H3,(H,18,20)

InChI Key

RBIBATZYCZFYJG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)NC(=O)C)C)C

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)NC(=O)C)C)C

Origin of Product

United States

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